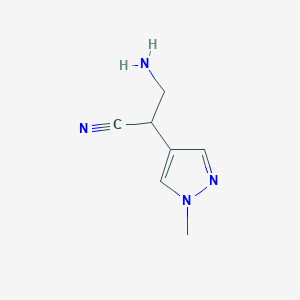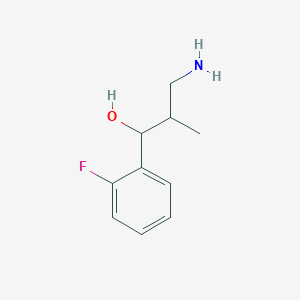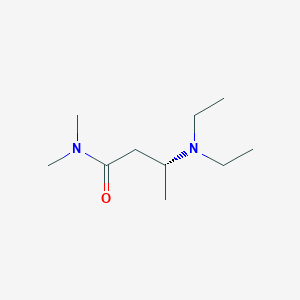
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a diethylamino group and a dimethylbutanamide moiety
Méthodes De Préparation
The synthesis of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable butanamide precursor with diethylamine under controlled conditions. The reaction typically requires the use of a catalyst and may be carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction reactions may include corresponding alcohols or amines.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide can be compared with other similar compounds, such as:
- (3R)-N-[3-(diethylamino)propyl]-1-(1-ethyl-1H-1,3-benzodiazol-2-yl)piperidine-3-carboxamide
- (3R,4S)-N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(3R)-3-(diethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-6-12(7-2)9(3)8-10(13)11(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
Clé InChI |
ALOGHKDYIOVPPR-SECBINFHSA-N |
SMILES isomérique |
CCN(CC)[C@H](C)CC(=O)N(C)C |
SMILES canonique |
CCN(CC)C(C)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


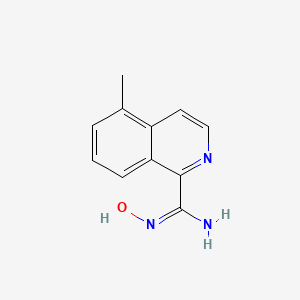
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
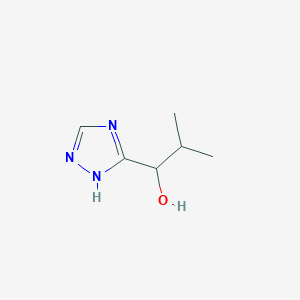
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
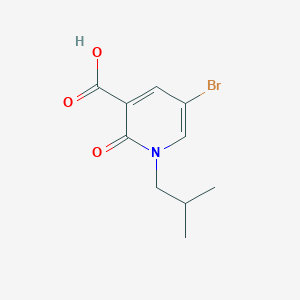
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
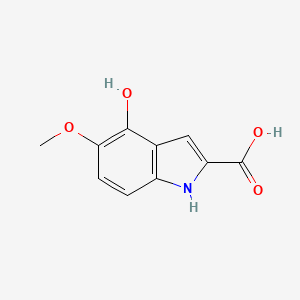
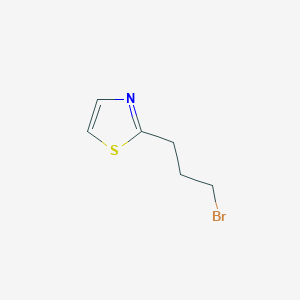
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)

